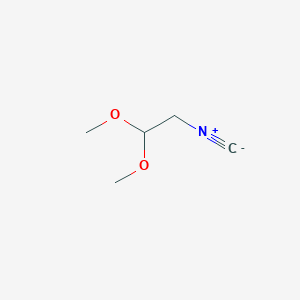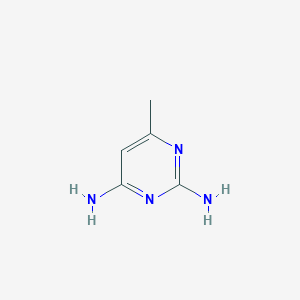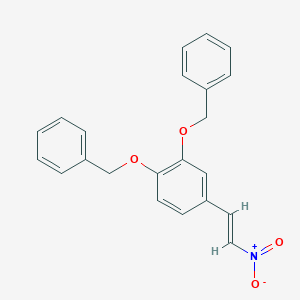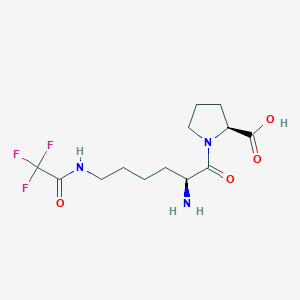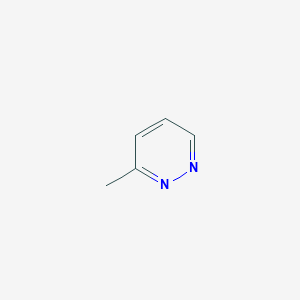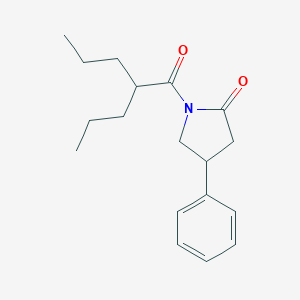
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-, also known as Popp, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Popp is a cyclic amide derivative of the fatty acid 2-oxoheptanoic acid and has a molecular formula of C21H27NO2.
Mechanism Of Action
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory. 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase in acetylcholine concentration in the brain, and the reduction of oxidative stress. These effects may contribute to the potential therapeutic benefits of 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the research on 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- in animal and human trials.
Synthesis Methods
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- can be synthesized through a multistep process involving the reaction of 2-oxoheptanoic acid with propylmagnesium bromide, followed by the reaction with phenylmagnesium bromide and then cyclization with acetic anhydride. The final product is obtained through purification by recrystallization.
Scientific Research Applications
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
137427-76-0 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- |
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-phenyl-1-(2-propylpentanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H25NO2/c1-3-8-15(9-4-2)18(21)19-13-16(12-17(19)20)14-10-6-5-7-11-14/h5-7,10-11,15-16H,3-4,8-9,12-13H2,1-2H3 |
InChI Key |
XJCMFNRCIUXOBH-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=CC=C2 |
synonyms |
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



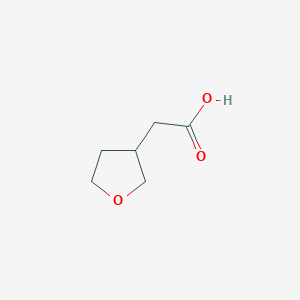
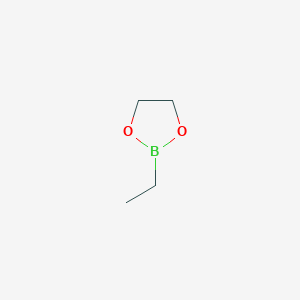

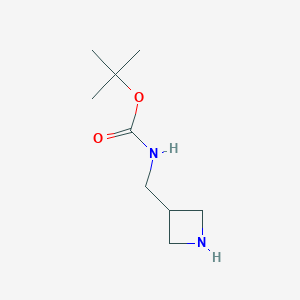
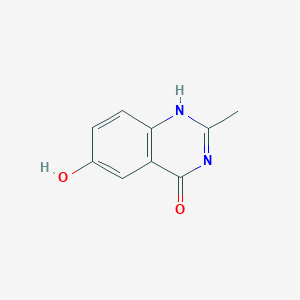
![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)

